4-[(E)-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid
Description
4-[(E)-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxycarbonyl group, an anilino group, and a benzoic acid moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Properties
IUPAC Name |
4-[(E)-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6/c1-2-28-19(27)14-7-9-15(10-8-14)21-16(23)17(24)22-20-11-12-3-5-13(6-4-12)18(25)26/h3-11H,2H2,1H3,(H,21,23)(H,22,24)(H,25,26)/b20-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDAGZJTQBJXCL-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 4-ethoxycarbonylaniline with an appropriate hydrazine derivative under acidic conditions to form the hydrazone intermediate.
Acylation: The hydrazone intermediate is then acylated using an acylating agent such as acetic anhydride or acetyl chloride to introduce the oxoacetyl group.
Condensation: The final step involves the condensation of the acylated hydrazone with 4-formylbenzoic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as bromine or nucleophilic reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(E)-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, make it a subject of interest in biological research.
Medicine: Its unique structure and reactivity may lead to the development of new pharmaceuticals or therapeutic agents.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-[[2-(phenylcarbamothioyl)hydrazinylidene]methyl]benzoic acid: This compound has a similar hydrazinylidene and benzoic acid structure but with a phenylcarbamothioyl group instead of an ethoxycarbonylanilino group.
4-[(E)-[[2-(3-bromophenyl)hydrazinylidene]methyl]benzoic acid: This compound features a bromophenyl group, which may impart different reactivity and biological properties.
Uniqueness
4-[(E)-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid is unique due to the presence of the ethoxycarbonylanilino group, which can influence its chemical reactivity and potential biological activities. This structural feature may provide advantages in specific applications, such as enhanced solubility or improved binding affinity to molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
